2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone
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Overview
Description
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE is a complex organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzofuran intermediate reacts with a piperidine derivative.
Final Coupling: The final step involves the coupling of the benzofuran-piperidine intermediate with an ethanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE is unique due to its combined benzofuran and piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27NO3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H27NO3/c1-23(2)15-19-9-6-10-20(22(19)27-23)26-16-21(25)24-13-11-18(12-14-24)17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3 |
InChI Key |
QKGOTOJPUZHVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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